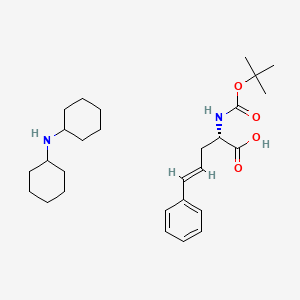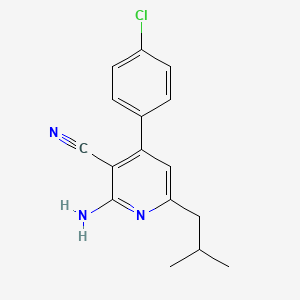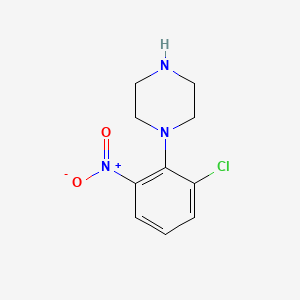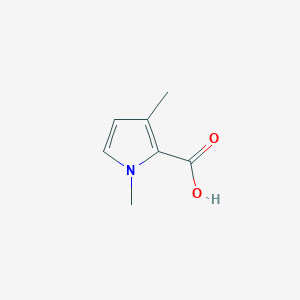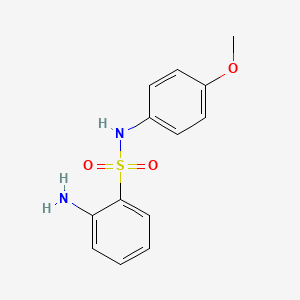![molecular formula C14H11ClN4S B3035630 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine CAS No. 338395-69-0](/img/structure/B3035630.png)
4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine
Vue d'ensemble
Description
The compound 4-(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic molecule that contains a triazole ring fused with a pyridine moiety and substituted with a 4-chlorophenylsulfanyl group. This structure suggests potential biological activity and could be of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related triazole derivatives has been reported, where the treatment of amino-triazole with aldehydes followed by reduction with NaBH4 yields various triazole derivatives with potential antioxidant activities . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using spectroscopic techniques such as FT-IR and FT-Raman, and computational methods like density functional theory (DFT) . These studies provide insights into the vibrational modes, molecular geometry, and electronic properties, which are crucial for understanding the behavior of the compound under study.
Chemical Reactions Analysis
The reactivity of similar sulfur-containing heterocycles has been explored, showing that they can undergo various chemical transformations. For instance, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds leads to the formation of heterocycles like mercaptopyrimidines . Such reactions are indicative of the potential chemical pathways that the compound might participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, revealing interesting behaviors such as spin-crossover and crystallographic phase changes in iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl-substituted pyridine ligands . Additionally, the synthesis and green metric evaluation of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, highlight the importance of environmentally friendly synthetic processes .
Applications De Recherche Scientifique
Antioxidant Properties
A study investigated the antioxidant and antiradical activities of a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives (Bekircan et al., 2008). The compounds, including the target molecule, were synthesized and characterized, highlighting their potential in antioxidant applications.
Ligand for Metal Complexes
The compound has been utilized as a ligand for the synthesis of metal complexes. In one study, it was used to synthesize methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate complexes with Group 12 elements, exploring their structural and supramolecular assembly (Castiñeiras et al., 2019). This application is significant for the development of new materials and catalysts.
Anticancer and Antimicrobial Agents
The molecule's derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, a study on 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating this triazole derivative, demonstrated promising results against cancer and microbial pathogens (Katariya et al., 2021).
Antibacterial Activity
Compounds derived from 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine have shown potential in antibacterial applications. A study synthesized pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, demonstrating their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria (Hu et al., 2006).
Anti-Tubercular Activity
In the realm of anti-tubercular research, a study highlighted the synthesis of pyridine derivatives, including the mentioned compound, which showed potent activity against Mycobacterium tuberculosis (Manikannan et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This suggests that the compound may interact with the cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
The compound’s interaction with its targets involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 . The phenyl moieties also have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of other compounds within the cell .
Biochemical Pathways
This pathway is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . Therefore, the compound’s action could potentially disrupt ergosterol synthesis, leading to downstream effects on cell membrane integrity and function .
Pharmacokinetics
The presence of the 1,2,4-triazole ring and phenyl moieties in the compound’s structure suggests that it may form hydrogen bonds with different targets, which could improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Given its potential interaction with cytochrome p450 enzymes and the lanosterol 14α-demethylase pathway, it may disrupt ergosterol synthesis and affect cell membrane integrity and function . This could potentially lead to cell death, particularly in organisms that rely on ergosterol for cell membrane structure, such as fungi .
Orientations Futures
Propriétés
IUPAC Name |
4-[5-[(4-chlorophenyl)sulfanylmethyl]-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-11-1-3-12(4-2-11)20-9-13-17-14(19-18-13)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWONWQLQPGMRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=NC(=NN2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164818 | |
| Record name | 4-[5-[[(4-Chlorophenyl)thio]methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338395-69-0 | |
| Record name | 4-[5-[[(4-Chlorophenyl)thio]methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338395-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-[[(4-Chlorophenyl)thio]methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




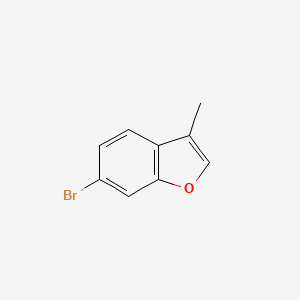
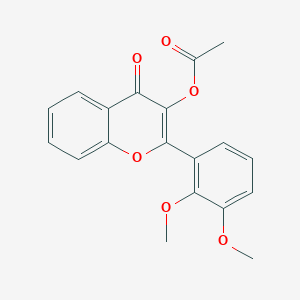
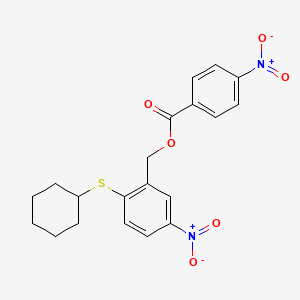
![[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B3035553.png)


